![molecular formula C11H14ClN B569864 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride CAS No. 1423030-97-0](/img/structure/B569864.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride
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Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.72 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride is 1S/C12H15N.ClH/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12;/h1-4,10H,5-8,13H2;1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Chemical Properties
The compound, also known as “{2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-yl}methanamine hydrochloride”, has a CAS Number of 1384431-36-0 . It has a molecular weight of 209.72 . The compound is typically stored at room temperature and is available in powder form .
Synthesis
The compound can be synthesized and is available for procurement . However, the specific synthesis process is not detailed in the available resources.
Application in LSD1 Inhibition
One of the significant applications of this compound is as a potent inhibitor of Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in gene expression. Inhibiting LSD1 can have significant implications in the treatment of diseases like cancer .
Selectivity Profile
The compound has an excellent selectivity profile against closely related enzymes such as MAO-A, MAO-B, and LSD2 . This means that it can specifically inhibit LSD1 without significantly affecting the activity of these other enzymes .
Potential for Drug Development
Given its potent LSD1 inhibitory activity and excellent selectivity profile, this compound has potential for drug development, particularly in the treatment of diseases where LSD1 plays a crucial role .
Safety Information
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
Target of Action
The primary target of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histones, which are proteins that DNA wraps around.
Mode of Action
The compound interacts with LSD1 by inhibiting its enzymatic activity . It does this by binding to the active site of the enzyme, preventing it from interacting with its normal substrates. This results in an increase in the methylation of lysine residues on histones, leading to changes in gene expression .
Biochemical Pathways
By inhibiting LSD1, 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride affects the histone methylation pathways . These pathways are involved in the regulation of gene expression. The downstream effects of this include changes in cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of LSD1 by 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride leads to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are affected. For example, if genes involved in cell growth are affected, this could lead to changes in cell proliferation .
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11;/h1-4,10H,5-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLSPNMAUPKLTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)C3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride |
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